N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide
Description
N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide is a sulfonamide derivative with a structurally complex architecture. The compound features:
- An acetamide group attached to a substituted phenyl ring.
- A sulfamoyl bridge linking the phenyl ring to a 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl moiety.
- A 3-methyl substituent on the phenyl ring, which may influence steric and electronic properties.
This compound belongs to the sulfonamide class, known for diverse pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities.
Properties
IUPAC Name |
N-[3-methyl-4-[(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S2/c1-4-12-30(26,27)24-11-5-6-17-7-8-19(14-20(17)24)23-31(28,29)21-10-9-18(13-15(21)2)22-16(3)25/h7-10,13-14,23H,4-6,11-12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTLNILOQJKKFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and effects on various biological systems.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C22H30N4O3S
This compound features a tetrahydroquinoline core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have investigated the anticancer potential of similar sulfonamide derivatives. For instance, compounds that share structural features with this compound have been shown to exhibit significant cytotoxic effects against various cancer cell lines.
In a study evaluating related compounds, the MTT assay was employed to determine cell viability after treatment with different concentrations of the compounds. The results indicated that certain derivatives exhibited IC50 values in the range of 10–30 µg/mL against HepG2 liver cancer cells. This suggests that modifications in the sulfonamide and acetamide moieties can enhance anticancer activity (Table 1).
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 13.004 | HepG2 |
| Compound B | 28.399 | HepG2 |
Antimicrobial Activity
The antimicrobial properties of compounds similar to this compound have also been explored. Studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) assays demonstrated that some derivatives possess potent antibacterial activity comparable to established antibiotics (Table 2).
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound C | 15 | Staphylococcus aureus |
| Compound D | 20 | Escherichia coli |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and bacterial growth.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to increased apoptosis.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been linked to the cytotoxic effects observed in cancer cells treated with these compounds.
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds with similar structures:
- Case Study A : A derivative exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value of 12 µg/mL.
- Case Study B : A related sulfonamide showed promising results in inhibiting bacterial growth in a clinical isolate of Methicillin-resistant Staphylococcus aureus (MRSA).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide ()
- Structure: Features a 2-oxotetrahydrofuran-3-yl group instead of the tetrahydroquinolinyl-propylsulfonyl moiety.
- Synthesis: Prepared via reaction of N-acetylsulfanilyl chloride with a precursor amine in ethanol, yielding 57% after recrystallization .
- Physical Properties :
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide ()
- Structure : Substituted with a 3-methylphenyl group on the sulfamoyl bridge.
- Synthesis: Formed by reacting 4-acetamidobenzenesulfonyl chloride with m-toluidine under basic conditions (pH 8–10), followed by methanol recrystallization .
- Crystallography :
Key Comparative Analysis
Table 2: Spectroscopic and Crystallographic Data
Discussion of Structural Implications
The 3-methyl substituent on the phenyl ring (target compound) may enhance metabolic stability compared to unsubstituted analogues.
Synthetic Accessibility: The target compound likely requires multi-step synthesis involving sulfonylation of tetrahydroquinoline derivatives, similar to methods in and . Lower yields (e.g., 57% in ) suggest challenges in sulfamoyl bridge formation, which may apply to the target compound.
Crystallographic Behavior :
- The 3D hydrogen-bonded network observed in N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide suggests that the target compound may exhibit similar solid-state packing, influencing solubility and formulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
